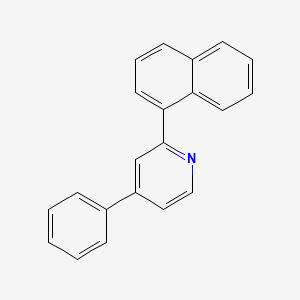
2-(Naphthalen-1-yl)-4-phenylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)-4-phenylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring substituted with a naphthalene group at the 1-position and a phenyl group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-1-yl)-4-phenylpyridine typically involves the reaction of naphthalene-1-boronic acid with 4-bromopyridine in the presence of a palladium catalyst. The reaction is carried out under Suzuki-Miyaura cross-coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using large-scale chromatography or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)-4-phenylpyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the aromatic rings are replaced by other substituents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated aromatic rings.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)-4-phenylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-yl)-4-phenylpyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
2-(Naphthalen-1-yl)-4-phenylpyridine can be compared with other similar compounds, such as:
2-(Naphthalen-1-yl)pyridine: Lacks the phenyl group at the 4-position, resulting in different chemical and physical properties.
4-Phenylpyridine: Lacks the naphthalene group, leading to different reactivity and applications.
Naphthalen-1-yl derivatives: Compounds with different substituents on the naphthalene ring, which can alter their chemical behavior and applications.
Propiedades
Número CAS |
910795-03-8 |
|---|---|
Fórmula molecular |
C21H15N |
Peso molecular |
281.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-4-phenylpyridine |
InChI |
InChI=1S/C21H15N/c1-2-7-16(8-3-1)18-13-14-22-21(15-18)20-12-6-10-17-9-4-5-11-19(17)20/h1-15H |
Clave InChI |
YMOFSMLGZNVWFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


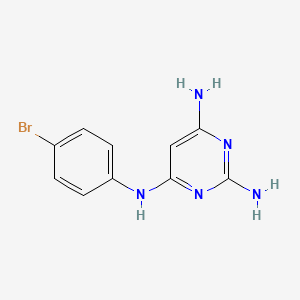
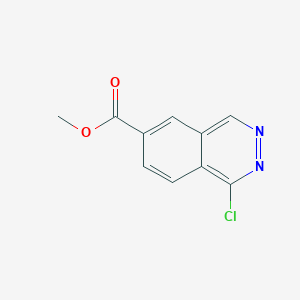






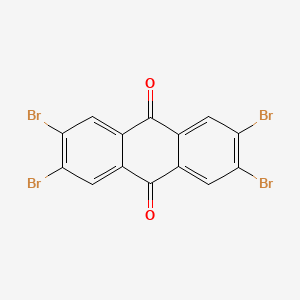
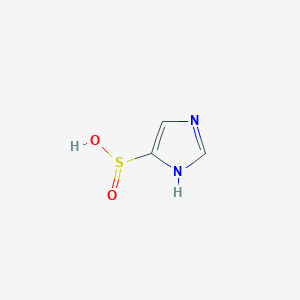

![Thieno[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13115106.png)

![6-Methylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13115112.png)
